molecular formula C10H20N2O2 B3318802 tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate CAS No. 1026613-79-5

tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate

Cat. No.: B3318802
CAS No.: 1026613-79-5
M. Wt: 200.28 g/mol
InChI Key: WMJPISFSIKAZTP-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a cyclopropyl ring, and a methylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the methylamino group: This step involves the reaction of the cyclopropyl intermediate with methylamine under controlled conditions.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, often involving the conversion of carbonyl groups to alcohols.

    Substitution: Substituted carbamates with different functional groups replacing the original tert-butyl or methylamino groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
  • Used as a probe in biochemical assays to study protein-ligand interactions.

Medicine:

  • Explored for its potential therapeutic applications, including its use as a precursor for drug development.
  • Studied for its pharmacokinetic properties and its ability to interact with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

    tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride: A hydrochloride salt form of the compound with similar properties but different solubility and stability characteristics.

    This compound methyl ester:

Uniqueness:

  • The presence of the cyclopropyl ring imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with biological targets.
  • The tert-butyl group provides steric hindrance, affecting the compound’s stability and reactivity in various chemical reactions.

Properties

IUPAC Name

tert-butyl N-[1-(methylaminomethyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(5-6-10)7-11-4/h11H,5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJPISFSIKAZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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